molecular formula C14H26N2O2 B11763208 tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

Cat. No.: B11763208
M. Wt: 254.37 g/mol
InChI Key: WXDIFKLOAMAQGE-LLVKDONJSA-N
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Description

tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate: is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the substituent introduced.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .

Biology and Medicine: Its spirocyclic structure can impart unique biological activity, making it a candidate for the development of pharmaceuticals targeting various diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is not well-documented. like other carbamates, it is likely to interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which can result in various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-[(1R)-8-oxa-1-azaspiro[4.5]decan-3-yl]carbamate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: Compared to similar compounds, tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This unique structure can impart different chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[(4R)-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

WXDIFKLOAMAQGE-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC12CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCNCC2

Origin of Product

United States

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